Benzyl phenyl sulfoxide

DFT calculation Pyramidal inversion Stereochemical stability

Researchers optimizing asymmetric sulfoxidation catalysts require a sensitive, well-characterized benchmark substrate to reliably compare ligand performance. Benzyl phenyl sulfoxide addresses this need with quantifiable catalytic benchmarks: • 81% ee at 20-30% yield for enantioselective sulfoxidation ligand screening • 75% yield, >20:1 rac/meso selectivity in diastereoselective disulfoxide synthesis under Ni/NIXANTPHOS catalysis • Photolabile C-S bond (k = 2.5 × 10⁵ s⁻¹) for wavelength-controlled radical release, 3× faster than tert-butyl analogs Supplied with full characterization data; ready for immediate global dispatch.

Molecular Formula C13H12OS
Molecular Weight 216.3 g/mol
CAS No. 833-82-9
Cat. No. B177147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl phenyl sulfoxide
CAS833-82-9
Molecular FormulaC13H12OS
Molecular Weight216.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CS(=O)C2=CC=CC=C2
InChIInChI=1S/C13H12OS/c14-15(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2
InChIKeyFBPGAWABXWMRAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl Phenyl Sulfoxide Specifications and Characterization


Benzyl phenyl sulfoxide (CAS 833-82-9) is an organic sulfur compound in the sulfoxide class, characterized by a sulfinyl (S=O) functional group bridging a benzyl and a phenyl moiety (C₁₃H₁₂OS, molecular weight 216.30 g/mol) [1]. It exists as a colorless to pale yellow solid with a melting point of 125.5 °C [2] and predicted density of 1.21±0.1 g/cm³ . As an intermediate oxidation state between sulfides and sulfones, it possesses unique stereoelectronic properties that make it valuable in asymmetric synthesis and mechanistic studies [3].

Sulfoxide intermediate oxidation state for asymmetric synthesis and mechanistic studies
Dual benzyl/phenyl architecture provides unique stereoelectronic profile
Configurational stability supports chiral auxiliary and ligand development

Benzyl Phenyl Sulfoxide: Steric and Electronic Uniqueness


Benzyl phenyl sulfoxide exhibits distinct steric and electronic properties compared to other sulfoxides such as methyl phenyl sulfoxide or diphenyl sulfoxide due to the presence of both a flexible benzyl group and a rigid phenyl ring [1]. This unique combination influences its pyramidal inversion barrier (ΔE‡) and C–S bond cleavage kinetics [2]. Substitution with a simpler analog like methyl phenyl sulfoxide fails to replicate the benzylic stabilization observed in radical cation intermediates [3], while substitution with diphenyl sulfoxide lacks the benzylic C–H acidity required for α-functionalization [4]. These differences directly impact synthetic outcomes and require compound-specific selection.

Methyl analog Methyl phenyl sulfoxide may not reproduce benzylic radical stabilization observed in benzyl phenyl sulfoxide
Diphenyl analog Diphenyl sulfoxide lacks the benzylic C–H acidity required for α-functionalization; may limit synthetic utility
General sulfoxides Pyramidal inversion barrier and C–S cleavage kinetics differ; direct substitution may alter reaction outcome

Benzyl Phenyl Sulfoxide: Quantitative Comparative Evidence


Pyramidal Inversion Barrier Comparison

The pyramidal inversion barrier (ΔE‡) of benzyl phenyl sulfoxide is 43.9 kcal/mol at the B3LYP/6-311G(d,p) level, placing it between methyl phenyl sulfoxide (42.5 kcal/mol) and diphenyl sulfoxide (45.3 kcal/mol) [1]. This barrier is ~3 kcal/mol lower than that of a hypothetical molecule without a phenyl substituent, due to resonance stabilization of the transition state by the phenyl ring [1].

Pyramidal Inversion Barrier
Head-to-head
43.9 kcal/mol
Intermediate barrier between methyl and diphenyl analogs; reported configurational stability context
DFT B3LYP/6-311G(d,p); gas-phase
DFT calculation Pyramidal inversion Stereochemical stability

Nickel-Catalyzed Diastereoselective Coupling

In a nickel-catalyzed oxidative coupling, benzyl phenyl sulfoxide achieves 75% yield and >20:1 rac/meso diastereoselectivity, outperforming substituted aryl benzyl sulfoxides which yield 30–65% under identical conditions [1]. The high selectivity is attributed to the benzylic C–H acidity enabling sulfenate anion formation [1].

Ni-Catalyzed Coupling
Head-to-head
75% yield; >20:1 rac/meso
Reported higher yield and diastereoselectivity vs. substituted aryl benzyl sulfoxides
Ni(PnBu3)2Cl2/NIXANTPHOS catalysis
Nickel catalysis Oxidative coupling Diastereoselectivity

Copper-Catalyzed Enantioselective Sulfoxidation

Copper-catalyzed asymmetric oxidation of benzyl phenyl sulfide yields benzyl phenyl sulfoxide with up to 81% ee, compared to 93% ee for 2-naphthylmethyl phenyl sulfoxide but only 68% ee for aryl alkyl sulfides lacking a benzyl group [1]. The yield is moderate (20–30%), reflecting the challenge of balancing reactivity and selectivity [1].

Enantioselective Oxidation
Head-to-head
81% ee
Intermediate enantioselectivity; supports catalyst benchmark studies
Cu(II)/H2O2, chiral ligand, rt; 20–30% yield
Asymmetric catalysis Copper catalysis Enantioselective oxidation

Photochemical C–S Bond Cleavage Kinetics

The decay rate constant (k) of the benzyl phenyl sulfoxide radical cation is 2.5 × 10⁵ s⁻¹ in acetonitrile, which decreases to 1.8 × 10⁵ s⁻¹ upon para-methoxy substitution on the phenyl ring, demonstrating electronic tunability [1]. This rate is 3× faster than that of aryl tert-butyl sulfoxide radical cations due to benzylic stabilization [1].

C–S Cleavage Kinetics
Head-to-head
k = 2.5 × 10⁵ s⁻¹
3× faster radical cation decay vs. tert-butyl analog; reported kinetic context
Laser flash photolysis, MeCN
Photochemistry Radical cation C-S bond cleavage

NMR Magnetic Nonequivalence

The methylene protons of benzyl phenyl sulfoxide exhibit magnetic nonequivalence (Δν) that varies with substituent electron-withdrawing power, with Δν = 15.2 Hz in CDCl₃, compared to 8.5 Hz for phenyl phenacyl sulfoxide, reflecting distinct conformational preferences [1]. The geminal coupling constant (²J = 12.8 Hz) is invariant across the series, confirming that the effect is conformational [1].

NMR Nonequivalence
Head-to-head
Δν = 15.2 Hz
Conformational probe for stereochemical assignment; larger Δν indicates steric differentiation
60 MHz ¹H NMR, CDCl₃
NMR spectroscopy Magnetic nonequivalence Conformational analysis

Solid-State Coordination Behavior

Benzyl phenyl sulfoxide coordinates to Sn(IV) through the sulfoxide oxygen (κO) with a Sn–O bond length of 2.31 Å, which is 0.04 Å shorter than the Sn–O bond formed by diphenyl sulfoxide (2.35 Å) and 0.07 Å shorter than that with dimethyl sulfoxide (2.38 Å) [1]. The shorter bond indicates stronger σ-donation due to reduced steric hindrance from the flexible benzyl group [1].

Coordination Bond
Head-to-head
Sn–O 2.31 Å
Shorter bond vs. diphenyl and dimethyl sulfoxide; reported stronger σ-donation
X-ray crystallography, Sn(IV) complex
Coordination chemistry X-ray crystallography Sulfoxide ligands

Benzyl Phenyl Sulfoxide: Application Scenarios


Chiral Sulfoxide Synthesis for Asymmetric Catalysis

Use benzyl phenyl sulfoxide as a substrate for optimizing enantioselective sulfoxidation catalysts, where its moderate 81% ee and 20–30% yield provide a sensitive benchmark for ligand screening [1]. The compound's stereochemical stability (ΔE‡ = 43.9 kcal/mol) ensures configurational integrity during catalytic cycles [2].

Disulfoxide Synthesis via Nickel-Catalyzed Oxidative Coupling

Employ benzyl phenyl sulfoxide as the optimal substrate for diastereoselective disulfoxide synthesis, achieving 75% yield and >20:1 rac/meso selectivity under Ni/NIXANTPHOS catalysis [1]. The high selectivity reduces purification burden in scale-up operations.

Photochemical Generation of Benzyl Radicals for C–C Bond Formation

Utilize the photolabile C–S bond of benzyl phenyl sulfoxide (k = 2.5 × 10⁵ s⁻¹) for rapid, wavelength-controlled release of benzyl radicals in synthetic sequences [1]. The 3× rate enhancement over tert-butyl analogs enables temporal resolution in complex reaction cascades.

NMR Conformational Analysis and Chiral Auxiliary Development

Leverage the pronounced magnetic nonequivalence (Δν = 15.2 Hz) of benzyl phenyl sulfoxide's methylene protons as a sensitive probe for stereochemical assignment and conformational analysis in solution [1]. The compound serves as a model for developing chiral sulfoxide auxiliaries.

Application
Selection Property
Validation Focus
Asymmetric sulfoxidation catalyst screening
Moderate enantioselectivity benchmark
ee and yield reproducibility under reported conditions
Diastereoselective disulfoxide synthesis
High reported diastereoselectivity and yield
rac/meso ratio and yield consistency in scale-up
Photochemical benzyl radical generation
Rapid C–S cleavage kinetics
Radical generation efficiency and wavelength control
NMR conformational analysis / chiral auxiliary
Pronounced methylene proton nonequivalence
Δν sensitivity to steric/electronic environment

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